molecular formula C32H45N9O10S B12080913 acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide

acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide

Cat. No.: B12080913
M. Wt: 747.8 g/mol
InChI Key: RUKOLHFVDDAWSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tos-Gly-Pro-Arg-ANBA-IPA acetate is a chromogenic peptide substrate used primarily in scientific research. This compound is known for its ability to be used in luminescence measurements, making it valuable in various biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tos-Gly-Pro-Arg-ANBA-IPA acetate involves the sequential coupling of amino acids and other functional groups. The process typically starts with the protection of amino groups, followed by the coupling of Tosyl (Tos) group with Glycine (Gly), Proline (Pro), and Arginine (Arg). The ANBA (4-Aminonaphthalene-1,8-dicarboxylic acid) and IPA (Isopropylamine) are then introduced to form the final compound. The reaction conditions often involve the use of coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-Diisopropylethylamine) in an organic solvent such as DMF (Dimethylformamide) .

Industrial Production Methods

Industrial production of Tos-Gly-Pro-Arg-ANBA-IPA acetate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and stringent purification methods like HPLC (High-Performance Liquid Chromatography) .

Chemical Reactions Analysis

Types of Reactions

Tos-Gly-Pro-Arg-ANBA-IPA acetate primarily undergoes hydrolysis and enzymatic reactions. It is stable under mild conditions but can be hydrolyzed in the presence of strong acids or bases .

Common Reagents and Conditions

Major Products Formed

The major products formed from the hydrolysis of Tos-Gly-Pro-Arg-ANBA-IPA acetate include individual amino acids and smaller peptide fragments .

Mechanism of Action

Tos-Gly-Pro-Arg-ANBA-IPA acetate functions as a substrate for proteolytic enzymes. When cleaved by these enzymes, it releases a chromogenic or luminescent signal that can be measured. This allows for the quantification of enzyme activity. The molecular targets are primarily proteases, and the pathways involved include the hydrolysis of peptide bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tos-Gly-Pro-Arg-ANBA-IPA acetate is unique due to its high sensitivity and specificity in luminescence measurements. Its structure allows for efficient cleavage by proteases, making it a preferred choice in various assays .

Properties

Molecular Formula

C32H45N9O10S

Molecular Weight

747.8 g/mol

IUPAC Name

acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C30H41N9O8S.C2H4O2/c1-18(2)35-27(41)22-16-20(10-13-24(22)39(44)45)36-28(42)23(6-4-14-33-30(31)32)37-29(43)25-7-5-15-38(25)26(40)17-34-48(46,47)21-11-8-19(3)9-12-21;1-2(3)4/h8-13,16,18,23,25,34H,4-7,14-15,17H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H4,31,32,33);1H3,(H,3,4)

InChI Key

RUKOLHFVDDAWSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(=O)NC(C)C.CC(=O)O

Origin of Product

United States

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